1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a nitro group
Preparation Methods
The synthesis of 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, followed by purification steps to isolate the compound in high purity .
Chemical Reactions Analysis
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where chlorine atoms are replaced by other functional groups under specific conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a nitro group allows it to participate in redox reactions and form stable intermediates, which can modulate biological pathways .
Comparison with Similar Compounds
Similar compounds include:
1,2,4,5-Tetrachloro-3-nitrobenzene: Known for its use as a fungicide and in quantitative analysis by nuclear magnetic resonance.
Tetrachloro-1,4-benzoquinone: Used in the synthesis of dibenzofurans and as an electrode material for supercapacitors.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with similar applications in analytical chemistry.
Properties
CAS No. |
168139-92-2 |
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Molecular Formula |
C10H4Cl5NO2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-chloro-4-(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C10H4Cl5NO2S/c11-5-1-3-6(4-2-5)19-10(15)8(16(17)18)7(12)9(13)14/h1-4H |
InChI Key |
ZYVSYVPDEBELSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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